1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Overview
Description
1-oxidopyridin-1-ium-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C7H5NO5 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
The exact mass of the compound Pyridine-2,6-dicarboxylic acid 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Complexes
Novel Fe(III) Complex : A study by Bazargan et al. (2016) reported the synthesis and X-ray characterization of a novel Fe(III) complex with pyridine-2,6-dicarboxylic acid N-oxide. This complex exhibited an unusual 1:3 metal-to-ligand ratio, demonstrating the ligand's ability to form stable complexes with a unique coordination mode. The study further explored the crystal structure, showcasing a monomeric anion with distorted octahedral geometry, highlighting the potential of pyridine-2,6-dicarboxylic acid N-oxide in developing new metal-organic compounds (Bazargan, Mirzaei, Eshtiagh-hosseini, Mague, Bauzá, & Frontera, 2016).
Metal-Organic Frameworks (MOFs)
Ba(II) MOFs : Wen et al. (2010) synthesized two Ba(II) metal-organic frameworks using pyridine-2,6-dicarboxylic acid N-oxide, demonstrating the first examples of this ligand in alkaline earth metal-organic frameworks. These structures varied in porosity, with one being dense and the other porous, both featuring an infinite two-dimensional layer structure. This research underscores the versatility of pyridine-2,6-dicarboxylic acid N-oxide in the construction of MOFs with different physical properties (Wen, Wang, Leng, Wang, Meng, & Zhu, 2010).
Coordination Polymer : Another study by Bazargan et al. (2020) designed and synthesized a 2D coordination polymer based on pyridine-N-oxide-2,5-dicarboxylic acid and copper ion. This compound was analyzed using various techniques, revealing a two-dimensional coordination polymer with a regular tetragon structure. The study not only adds to the understanding of pyridine dicarboxylic acid derivatives in coordination chemistry but also highlights the influence of the N-oxide moiety on coordination modes (Bazargan, Mirzaei, Aghamohamadi, Tahmasebi, & Frontera, 2020).
Environmental Applications
Lead Extraction from Soil : Macauley and Hong (1995) explored the use of pyridine-2,6-dicarboxylic acid as a lead-complexing agent for the extraction of lead from soil. Their findings showed that it was an effective solubilizing agent across various conditions, comparable favorably with EDTA, and could be reused in multiple cycles. This study demonstrates the environmental application of pyridine-2,6-dicarboxylic acid in remediation efforts (Macauley & Hong, 1995).
Mechanism of Action
Target of Action
Pyridine-2,6-dicarboxylic acid 1-oxide, also known as 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, primarily targets Dihydrodipicolinate synthase (DHDPS) . DHDPS is a key enzyme in lysine biosynthesis and is considered a potential antibiotic target .
Mode of Action
The compound interacts with its targets through electrophilic attack . Hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls . This interaction leads to changes in the structure and function of the target, affecting its ability to carry out its normal role.
Biochemical Pathways
The affected biochemical pathway is the lysine biosynthesis pathway . The enzyme DHDPS catalyzes the condensation of (S)-aspartate semi-aldehyde (ASA) and pyruvate to form dihydrodipicolinate . The interaction of Pyridine-2,6-dicarboxylic acid 1-oxide with DHDPS can disrupt this pathway, leading to downstream effects on lysine production.
Pharmacokinetics
The compound can be analyzed using reverse phase (rp) hplc method This suggests that it may have certain properties that allow it to be absorbed and distributed within the body
Result of Action
The molecular and cellular effects of Pyridine-2,6-dicarboxylic acid 1-oxide’s action are primarily related to its impact on DHDPS and the lysine biosynthesis pathway . By interacting with DHDPS, the compound can disrupt the production of lysine, which could have various downstream effects on cellular function.
Action Environment
The action, efficacy, and stability of Pyridine-2,6-dicarboxylic acid 1-oxide can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The role of Pyridine-2,6-dicarboxylic acid 1-oxide in biochemical reactions is significant. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyridine-2,6-dicarboxylic acid 1-oxide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Pyridine-2,6-dicarboxylic acid 1-oxide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine-2,6-dicarboxylic acid 1-oxide have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Pyridine-2,6-dicarboxylic acid 1-oxide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyridine-2,6-dicarboxylic acid 1-oxide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyridine-2,6-dicarboxylic acid 1-oxide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Pyridine-2,6-dicarboxylic acid 1-oxide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYHGVYVDMHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166562 | |
Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15905-16-5 | |
Record name | 2,6-Pyridinedicarboxylic acid, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15905-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15905-16-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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